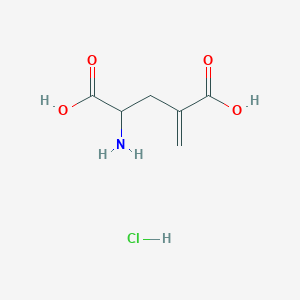

![molecular formula C19H23N3O5S B2790292 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine CAS No. 946214-04-6](/img/structure/B2790292.png)

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

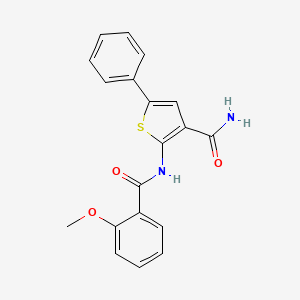

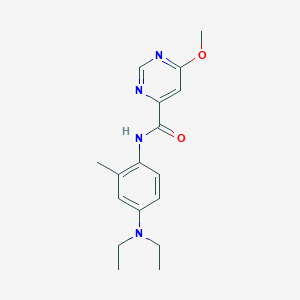

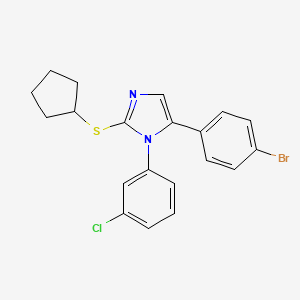

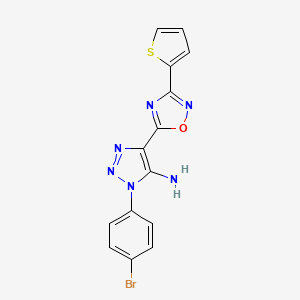

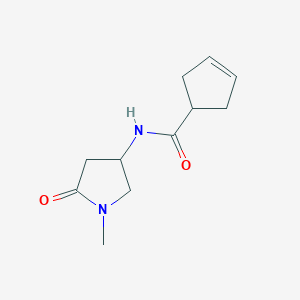

The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-yl group, a propylsulfonyl group, and a pyridin-2-ylpiperazine group. These groups are likely to confer specific chemical properties to the compound .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups. The benzo[d][1,3]dioxol-5-yl group is a type of aromatic ether, the propylsulfonyl group contains a sulfur atom bonded to an oxygen atom, and the pyridin-2-ylpiperazine group contains a nitrogen-containing ring .Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. For example, the benzo[d][1,3]dioxol-5-yl group might undergo reactions typical of aromatic ethers, while the propylsulfonyl group might participate in reactions involving the sulfur-oxygen bond .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic and ether groups could affect its polarity and solubility .Mechanism of Action

Target of Action

Compounds with similar structures have been reported to modulate atp-binding cassette transporters .

Biochemical Pathways

Atp-binding cassette transporters, which similar compounds have been reported to modulate , play crucial roles in many biological processes, including lipid transport and drug resistance.

Result of Action

One study revealed that a compound with a similar structure caused cell cycle arrest at the s phase and induced apoptosis in ccrf-cem cancer cells .

Advantages and Limitations for Lab Experiments

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine has several advantages for lab experiments. It is a relatively stable compound that can be synthesized using simple methods. This compound is also highly soluble in water, which makes it easy to use in cell culture experiments. However, this compound has some limitations. It can be toxic to cells at high concentrations, which limits its use in some experiments. In addition, the mechanism of action of this compound is not fully understood, which makes it difficult to interpret some experimental results.

Future Directions

There are several future directions for research on 1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine. One area of research is the development of this compound analogs with improved pharmacokinetic properties. Another area of research is the exploration of the potential therapeutic applications of this compound in other diseases, such as viral infections and autoimmune disorders. Finally, further studies are needed to elucidate the mechanism of action of this compound and to identify the molecular targets of this compound in various cellular pathways.

Synthesis Methods

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine can be synthesized using a variety of methods, including the reaction of 1-bromo-3-(benzo[d][1,3]dioxol-5-yl)propane with 4-(pyridin-2-yl)piperazine and sulfonamide. Another method involves the reaction of 1-(3-aminopropyl)-3-(benzo[d][1,3]dioxol-5-yl)urea with 4-(pyridin-2-yl)piperazine and sulfonyl chloride. Both methods have been shown to yield high purity this compound.

Scientific Research Applications

1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)-4-(pyridin-2-yl)piperazine has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and reducing the production of pro-inflammatory cytokines. This compound has also been shown to exhibit antitumor effects by inducing apoptosis and inhibiting the proliferation of cancer cells. In addition, this compound has been shown to exhibit antiviral effects by inhibiting the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV).

Safety and Hazards

properties

IUPAC Name |

1-[3-(1,3-benzodioxol-5-yloxy)propylsulfonyl]-4-pyridin-2-ylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O5S/c23-28(24,22-10-8-21(9-11-22)19-4-1-2-7-20-19)13-3-12-25-16-5-6-17-18(14-16)27-15-26-17/h1-2,4-7,14H,3,8-13,15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCRNJATVZZZMCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCCOC3=CC4=C(C=C3)OCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)oxalamide](/img/structure/B2790216.png)

![11,13-Dimethyl-4,5,7,11,13-pentaazatricyclo[7.4.0.0,2,6]trideca-1,3,6,8-tetraene-10,12-dione](/img/structure/B2790222.png)

![(Z)-2-((6-chloro-4H-benzo[d][1,3]dioxin-8-yl)methylene)-6-hydroxy-7-((4-methylpiperazin-1-yl)methyl)benzofuran-3(2H)-one](/img/structure/B2790224.png)